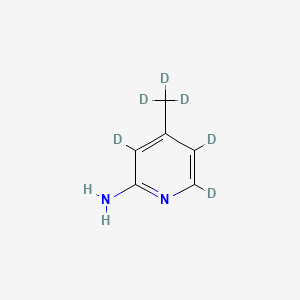

2-Amino-4-methylpyridine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGLBZRQYOWNA-RLTMCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676239 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916979-09-4 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-methylpyridine-d6: Properties, Synthesis, and Application in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Drug Development

In the landscape of modern pharmaceutical research, the pursuit of precision and accuracy in analytical methodologies is paramount. Stable isotope-labeled compounds, such as 2-Amino-4-methylpyridine-d6, represent a cornerstone in achieving this goal, particularly in the realm of bioanalysis and pharmacokinetic studies. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, creates a molecule that is chemically identical to the parent compound but physically distinguishable by its increased mass. This subtle yet critical difference allows it to serve as an ideal internal standard in mass spectrometry-based assays, mitigating variability and enhancing the reliability of quantitative data.[1][2]

This guide provides a comprehensive technical overview of this compound, a deuterated analog of the inducible nitric oxide synthase (iNOS) inhibitor, 2-Amino-4-methylpyridine.[3] We will delve into its core chemical properties, explore a representative synthetic route, and provide a detailed, field-proven protocol for its application as an internal standard in a bioanalytical setting. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this valuable analytical tool.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of 2-Amino-4-methylpyridine. The "d6" designation indicates that six hydrogen atoms in the parent molecule have been replaced with deuterium. Specifically, the three hydrogens on the methyl group and the three hydrogens on the pyridine ring are substituted.

| Property | Value | Source(s) |

| Chemical Name | 3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine | Inferred from IUPAC nomenclature |

| Synonyms | 2-Amino-4-picoline-d6, 4-Methyl-2-pyridinamine-d6 | [4] |

| CAS Number | 916979-09-4 | [5] |

| Molecular Formula | C₆H₂D₆N₂ | [5] |

| Molecular Weight | 114.18 g/mol | [5] |

| Melting Point | 86-87 °C | [4] |

| Appearance | White to pale yellow crystalline solid | Inferred from non-deuterated form |

| Isotopic Purity | Typically ≥98% | [6] |

| Solubility | Soluble in water, methanol, chloroform, and dimethylformamide (DMF) | Inferred from non-deuterated form |

Synthesis of this compound: A Representative Protocol

The synthesis of deuterated compounds often involves either incorporating deuterium from readily available deuterated starting materials or through hydrogen-deuterium exchange reactions on the target molecule or a precursor. Below is a representative, multi-step synthetic approach for this compound, based on established methods for the deuteration of pyridine derivatives.[7]

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified synthetic chemist.

Step 1: Synthesis of 4-Methylpyridine-d7 (2-Picoline-d7)

A common method for preparing fully deuterated methylpyridines is through catalytic H/D exchange with heavy water (D₂O).

-

Reactants: 4-Methylpyridine (4-picoline), D₂O, Platinum or Palladium catalyst.

-

Procedure: 4-Methylpyridine is heated with an excess of D₂O in the presence of a platinum or palladium catalyst (e.g., Pd/C) in a sealed, high-pressure vessel. The reaction is typically run at elevated temperatures (e.g., 150-200 °C) for an extended period to ensure complete exchange of all seven hydrogen atoms.

-

Work-up: After cooling, the catalyst is filtered off, and the deuterated 4-methylpyridine-d7 is isolated by extraction with a suitable organic solvent and subsequent distillation.

Step 2: Amination of 4-Methylpyridine-d7

The deuterated pyridine can then be aminated at the 2-position using a Chichibabin reaction.

-

Reactants: 4-Methylpyridine-d7, Sodamide (NaNH₂), inert solvent (e.g., toluene or xylene).

-

Procedure: 4-Methylpyridine-d7 is dissolved in an anhydrous, inert solvent and heated with sodamide. The reaction proceeds via nucleophilic substitution, with the amide anion attacking the 2-position of the pyridine ring. The reaction is typically run at reflux for several hours.

-

Work-up: The reaction is carefully quenched with water, and the this compound is extracted into an organic solvent. The product is then purified by crystallization or chromatography.

Caption: A representative workflow for the synthesis of this compound.

Application in Bioanalysis: An Exemplar LC-MS/MS Protocol

The primary application of this compound is as an internal standard for the quantification of its non-deuterated counterpart, 2-Amino-4-methylpyridine, in biological matrices such as plasma or urine. The co-elution of the deuterated standard with the analyte and its identical ionization efficiency allow for the correction of variations during sample preparation and analysis, leading to highly accurate and precise results.[2][8]

Below is a detailed, exemplar protocol for the development of a robust bioanalytical method using LC-MS/MS.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Amino-4-methylpyridine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the same 50:50 methanol/water mixture.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube. The internal standard solution also acts as the protein precipitation agent.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: A typical bioanalytical sample preparation workflow.

LC-MS/MS Conditions

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

2-Amino-4-methylpyridine (Analyte): m/z 109.1 → 92.1

-

This compound (IS): m/z 115.1 → 98.1

-

Spectral Characterization

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) at m/z 115.1, which is 6 mass units higher than the non-deuterated analog (m/z 109.1). The fragmentation pattern will also be shifted by 6 mass units for fragments that retain the deuterated methyl group and pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be significantly simplified compared to the non-deuterated form. The signals corresponding to the protons on the pyridine ring and the methyl group will be absent due to their replacement with deuterium.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterated positions.

-

¹³C NMR: The carbon signals for the deuterated positions will show coupling to deuterium (C-D coupling) and may appear as multiplets, depending on the number of attached deuterium atoms.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is classified as toxic if swallowed or in contact with skin.[9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a vital tool for researchers in drug development and related fields. Its near-identical chemical properties to the parent compound, combined with its distinct mass, make it an exemplary internal standard for quantitative bioanalysis. By understanding its chemical properties, synthesis, and proper application, scientists can significantly enhance the accuracy, precision, and reliability of their analytical data, ultimately contributing to the development of safer and more effective therapeutics.

References

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (2025). Benchchem.

- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.

- Lautie, M.-F., & Leygue, N. (1991). Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 29(7), 813-822.

- Regiodivergent Deuteration of Pyridine-Based Heterocycles. (2025, October 6). Organic Letters.

- This compound. (n.d.). Santa Cruz Biotechnology.

- An In-depth Technical Guide to the Synthesis of Deuterated 2-Phenylpyridine for Advanced Research Applic

- 2-Amino-4-methylpyridine 99%. (n.d.). Sigma-Aldrich.

- Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2025, August 6).

- 2-Amino-4-methylpyridine, 98%. (n.d.). Thermo Fisher Scientific.

- 2-Amino-4-Methyl Pyridine. (n.d.). Jubilant Ingrevia.

- Toronto Research Chemicals. (n.d.). ChemBuyersGuide.com, Inc.

- 2-Amino-4-methylpyridine. (n.d.). Tokyo Chemical Industry UK Ltd.

- Best 2-Amino-4 Methyl Pyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals Limited.

- WO/2024/099242 DEUTERATED AMINOPYRIDINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAID COMPOUND. (2024, May 16).

- Regiodivergent Deuteration of Pyridine-Based Heterocycles. (2025, October 6). PMC - NIH.

- 2-Picoline (2-methylpyridine) (D₇, 98%). (n.d.).

- Toronto Research Chemicals. (n.d.). Bioquote.

- 2-Amino-4-methylpyridine. (2026, January 10). PubChem.

- Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023, June 14). PMC - NIH.

- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC - NIH.

- US8354557B2 - Synthesis of deuterated morpholine derivatives. (n.d.).

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone.

- 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (n.d.). PubMed.

- Toronto Research Chemicals. (n.d.). LGC Group.

- This compound CAS#: 916979-09-4; ChemWhat Code: 1348213. (n.d.).

- 2-Amino-4-methylpyridine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 2-Pyridinamine, 6-methyl-. (n.d.). NIST WebBook.

- 2-Amino-4-methylpyridine, 98%. (n.d.). Ottokemi.

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.).

- 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. LGC Group [www2.lgcgroup.com]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. isotope.com [isotope.com]

- 7. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methylpyridine-d6

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-methylpyridine-d6 (C₆H₂D₆N₂), a deuterated isotopologue of 2-Amino-4-methylpyridine. Deuterium labeling is a critical strategy in pharmaceutical research and drug development, primarily used to modify the metabolic profile of active pharmaceutical ingredients (APIs). By replacing hydrogen atoms with their heavier deuterium isotopes at sites of oxidative metabolism, the kinetic isotope effect can lead to a slower rate of drug breakdown, potentially improving pharmacokinetic properties such as half-life and bioavailability.[1][2] This guide details a practical synthetic methodology, explains the rationale behind the chosen procedures, and outlines the essential analytical techniques for structural verification, and purity assessment of the final compound. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of isotopically labeled compounds.

Introduction: The Significance of Deuterium Labeling

The strategic incorporation of deuterium into drug candidates represents a sophisticated approach in modern medicinal chemistry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy means that reactions involving the cleavage of a C-D bond, often the rate-limiting step in metabolic pathways mediated by enzymes like Cytochrome P450, proceed more slowly.[1] This "metabolic switching" can lead to several therapeutic advantages:

-

Enhanced Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and overall exposure.

-

Improved Pharmacokinetic Profile: A more predictable pharmacokinetic profile can result in more convenient dosing regimens.

-

Reduced Toxic Metabolites: Shifting metabolism away from pathways that produce harmful byproducts can improve the safety profile of a drug.

-

Increased Efficacy: Higher plasma concentrations of the active drug may lead to improved therapeutic outcomes.

2-Amino-4-methylpyridine is a key structural motif found in various biologically active molecules and serves as a potent inhibitor of inducible nitric oxide synthase (iNOS).[3][4] Its deuterated analogue, this compound, is therefore a valuable tool for investigating its metabolic fate and for developing more robust drug candidates based on this scaffold.

Synthesis of this compound

The synthesis of this compound involves the selective exchange of six hydrogen atoms with deuterium atoms on the parent molecule. The target protons for exchange are the three on the methyl group and the three on the pyridine ring at positions 3, 5, and 6. A robust and efficient method for this transformation is a high-temperature H-D exchange reaction in a deuterated solvent under neutral or slightly acidic/basic conditions.

Rationale for Synthetic Strategy

The chosen method involves heating 2-Amino-4-methylpyridine in deuterium oxide (D₂O) at an elevated temperature. This approach is advantageous due to its simplicity, use of a relatively inexpensive deuterium source (D₂O), and its ability to facilitate exchange at multiple sites.[5]

-

Deuterium Source: Deuterium oxide (D₂O) serves as the deuterium donor.

-

Temperature: Elevated temperatures (e.g., 200-250°C) provide the necessary activation energy to overcome the C-H bond strength, allowing for reversible proton abstraction and subsequent deuteration.[5]

-

Selectivity: While high temperatures can sometimes lead to a mixture of isotopologues, studies have shown that for many pyridine derivatives, this method can provide high levels of deuterium incorporation at specific sites without significant side reactions.[5] The amino group at position 2 and the methyl group at position 4 direct the exchange to the other ring positions.

Experimental Workflow for Synthesis

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Silica Gel (for column chromatography)

-

High-pressure reaction vessel (e.g., Parr reactor)

Procedure:

-

Reaction Setup: To a high-pressure reaction vessel, add 2-Amino-4-methylpyridine (1.0 g, 9.25 mmol) and deuterium oxide (20 mL).

-

H-D Exchange: Seal the vessel and heat the mixture to 220°C with stirring. Maintain this temperature for 24 hours. The elevated temperature facilitates the exchange of protons on the aromatic ring and the methyl group with deuterium from the D₂O.[5]

-

Workup: After 24 hours, cool the reaction vessel to room temperature. Carefully open the vessel in a well-ventilated fume hood.

-

Neutralization & Extraction: Transfer the reaction mixture to a separatory funnel. Neutralize the solution by the careful addition of solid sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, isotopic enrichment, and purity of the synthesized this compound. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization Workflow

The following diagram illustrates the analytical workflow for verifying the final product.

Caption: Analytical workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of deuterium incorporation by confirming the increase in molecular weight.

| Parameter | 2-Amino-4-methylpyridine | This compound |

| Molecular Formula | C₆H₈N₂ | C₆H₂D₆N₂ |

| Monoisotopic Mass | 108.07 g/mol [7] | 114.11 g/mol [8][9] |

| Expected [M+H]⁺ | 109.08 | 115.12 |

Table 1: Comparison of mass spectrometric data for deuterated and non-deuterated 2-Amino-4-methylpyridine.

The observation of a molecular ion peak corresponding to the d6-isotopologue is the primary confirmation of a successful synthesis. The isotopic distribution pattern can also be analyzed to determine the level of enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the precise locations of deuterium incorporation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the deuterated product is expected to show a significant reduction or complete absence of signals corresponding to the protons that have been exchanged for deuterium.

| Position | Expected ¹H Chemical Shift (ppm) in C₆H₈N₂ | Expected Observation in C₆H₂D₆N₂ Spectrum |

| -NH₂ | ~4.4 (broad singlet) | Signal present (may show D-exchange if trace D₂O in solvent) |

| H-6 | ~7.8 (doublet) | Signal absent or greatly diminished |

| H-3 | ~6.4 (singlet) | Signal absent or greatly diminished |

| H-5 | ~6.3 (doublet) | Signal absent or greatly diminished |

| -CH₃ | ~2.2 (singlet) | Signal absent or greatly diminished |

Table 2: Expected changes in the ¹H NMR spectrum upon deuteration. Chemical shifts are approximate and based on typical values for the parent compound.[10]

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, carbons bonded to deuterium will exhibit characteristic changes. The signals for these carbons will decrease in intensity and will appear as multiplets (typically triplets for C-D) due to scalar coupling, providing further evidence of deuteration.

Conclusion

This guide outlines a reliable and straightforward method for the synthesis of this compound, a compound of significant interest in pharmaceutical research. The high-temperature H-D exchange protocol is scalable and utilizes readily available materials. The described characterization workflow, employing mass spectrometry and NMR spectroscopy, provides a robust framework for verifying the structural integrity and isotopic enrichment of the final product. The availability of high-purity deuterated compounds like this compound is crucial for advancing drug discovery programs by enabling detailed studies of drug metabolism and pharmacokinetics.

References

-

A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Journal of the American Chemical Society. [Link]

-

The Vapor-Phase Phototransposition Chemistry of Pyridine: Deuterium Labeling Studies. The Journal of Organic Chemistry. [Link]

-

Deuterium labelling studies and proposed mechanism for the pyridinium... ResearchGate. [Link]

-

Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry. [Link]

-

Regiodivergent Deuteration of Pyridine-Based Heterocycles. National Institutes of Health (NIH). [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health (NIH). [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

2-Amino-4-methylpyridine | C6H8N2 | CID 1533. PubChem. [Link]

-

2-amino-4-methyl pyridine (for synthesis). Sdfine. [Link]

-

This compound CAS#: 916979-09-4. ChemWhat. [Link]

-

Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. National Institutes of Health (NIH). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-1442514) | 916979-09-4 [evitachem.com]

- 4. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 2-氨基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chemwhat.com [chemwhat.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Deuterated 2-Amino-4-methylpyridine physical characteristics

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of Deuterated 2-Amino-4-methylpyridine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical characteristics of 2-amino-4-methylpyridine and a detailed framework for the characterization of its deuterated analogues. Given that specific physical data for deuterated versions are often not published, this document emphasizes the experimental workflows required to determine these properties, grounded in the known characteristics of the non-labeled parent compound.

Introduction: The Strategic Role of Deuteration in Drug Development

2-Amino-4-methylpyridine serves as a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of various pharmaceutical agents.[1] Isotopic labeling, particularly the substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), is a powerful strategy employed in drug development. This substitution leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve C-H bond cleavage.[2] Consequently, deuteration can significantly enhance a drug candidate's metabolic stability, prolong its half-life, and potentially reduce the formation of toxic metabolites, making it a key tool for optimizing pharmacokinetic profiles.

This guide will first summarize the known physical properties of non-deuterated 2-amino-4-methylpyridine and then present a detailed series of protocols for the comprehensive characterization of a newly synthesized or acquired deuterated analogue.

Physical Characteristics of 2-Amino-4-methylpyridine (Non-Deuterated)

A baseline understanding of the parent compound is essential before characterizing its deuterated form. The physical and chemical properties of 2-amino-4-methylpyridine (CAS RN: 695-34-1) are well-documented.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [4][5] |

| Molecular Weight | 108.14 g/mol | [4][6] |

| Appearance | White to pale yellow crystalline powder or crystals | [5] |

| Melting Point | 96-101 °C | [3][7] |

| Boiling Point | 230 °C | [8] |

| Flash Point | 118 °C (closed cup) | |

| Solubility | Soluble in water, lower alcohols, DMF, diethyl ether, chloroform, and ethyl acetate.[9] | [9] |

| IUPAC Name | 4-methylpyridin-2-amine | [5][6] |

Expected Properties of Deuterated 2-Amino-4-methylpyridine

The physical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. The most significant and predictable change is in the molecular weight. For other properties, minor variations may occur, but these must be determined experimentally.

Let's consider a hypothetically deuterated analogue, 2-Amino-4-(trideuteromethyl)pyridine (2-Amino-4-methylpyridine-d₃) .

| Property | Predicted Value / State | Rationale |

| Molecular Formula | C₆H₅D₃N₂ | Substitution of 3 hydrogen atoms with deuterium on the methyl group. |

| Molecular Weight | 111.16 g/mol | Calculated based on the atomic mass of deuterium (~2.014 u). |

| Melting Point | Expected to be very close to 96-101 °C | Isotopic substitution typically has a minimal effect on melting point. |

| Boiling Point | Expected to be very close to 230 °C | Intermolecular forces are not significantly altered by deuteration. |

| Solubility | Expected to be similar to the non-deuterated form | Polarity and the ability to form hydrogen bonds remain largely unchanged. |

Expert Insight: While properties like melting and boiling points are not expected to change dramatically, slight variations can occur due to subtle changes in intermolecular forces and crystal packing. Therefore, experimental verification is not just a formality but a critical component of quality control and characterization.

Experimental Characterization Workflows

The following section details the essential experimental protocols for confirming the identity, purity, and physical characteristics of a sample of deuterated 2-amino-4-methylpyridine.

Workflow for Identity and Purity Assessment

A logical workflow ensures that the material is correctly identified and its purity is established before proceeding to more specific physical tests.

Caption: Workflow for the comprehensive characterization of deuterated compounds.

Protocol 1: Identity Confirmation via Mass Spectrometry

Objective: To confirm the molecular weight of the deuterated compound and assess the extent of deuterium incorporation.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Mass Spectrometer (ESI-MS). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is ideal for confirming molecular weight.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-200).

-

Data Analysis:

-

Molecular Ion Peak: For 2-amino-4-methylpyridine-d₃, the expected [M+H]⁺ peak would be at m/z 112.1. The non-deuterated impurity would appear at m/z 109.1.

-

Isotopic Purity: The relative intensities of the deuterated and non-deuterated molecular ion peaks can be used to calculate the isotopic purity of the sample.

-

Trustworthiness: This method is self-validating as the mass spectrometer is calibrated with known standards, and the presence of the non-deuterated species at its expected m/z serves as an internal reference point.

Protocol 2: Structural Elucidation via NMR Spectroscopy

Objective: To confirm the specific location of the deuterium atoms on the molecular scaffold.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

-

¹H NMR Spectroscopy:

-

Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Outcome: For 2-amino-4-methylpyridine-d₃ (where the methyl group is deuterated), the characteristic singlet for the methyl protons (around 2.16-2.20 ppm in the non-deuterated spectrum) should be absent or significantly diminished.[11] The signals for the aromatic protons should remain.

-

-

¹³C NMR Spectroscopy:

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Outcome: The carbon signal corresponding to the deuterated methyl group will appear as a multiplet (due to C-D coupling) and will be significantly less intense compared to the non-deuterated spectrum. This confirms the location of the deuterium labels.

-

Expertise: The power of NMR lies in its ability to provide unambiguous structural information. The absence of a signal in a ¹H NMR spectrum is conclusive evidence of proton substitution at that position, directly confirming the success of the site-specific deuteration.

Protocol 3: Melting Point Determination

Objective: To determine the melting range of the compound, which is a key indicator of purity.

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline sample.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Determination:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point of the non-deuterated compound (~97 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of 1-2 °C.

-

Caption: Standard Operating Procedure for Melting Point Determination.

Safety and Handling

2-Amino-4-methylpyridine is classified as toxic if swallowed or in contact with skin.[3][7] It is assumed that the deuterated analogue possesses similar toxicity.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: The compound is noted to be hygroscopic.[9][12] Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) and protect from moisture.[9]

Conclusion

While the physical properties of deuterated 2-amino-4-methylpyridine are expected to closely mirror those of its parent compound, rigorous experimental verification is paramount for any research or development application. The workflows detailed in this guide provide a robust framework for establishing the identity, isotopic incorporation, structural integrity, and core physical characteristics of deuterated analogues. By integrating data from mass spectrometry, NMR spectroscopy, and physical property measurements, researchers can ensure the quality and validity of their materials, paving the way for successful application in drug discovery and beyond.

References

- Time.gov. (n.d.). Current time in Winnipeg, CA.

-

Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved January 15, 2026, from [Link]

-

Stenutz, R. (n.d.). 2-amino-4-methylpyridine. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved January 15, 2026, from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved January 15, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 15, 2026, from [Link]

-

IUCr. (2025). Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 15, 2026, from [Link]

-

Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved January 15, 2026, from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Human Metabolome Database. (2021). Showing metabocard for 2-Amino-4-methylpyridine (HMDB0246517). Retrieved January 15, 2026, from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Hydrogen-deuterium exchange mass spectrometry of Mtr4 with diverse RNAs reveals substrate-dependent dynamics and interfaces in the arch. Retrieved January 15, 2026, from [Link]

-

MDPI. (n.d.). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved January 15, 2026, from [Link]

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-4-methylpyridine | 695-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-4-methylpyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. 2-amino-4-methylpyridine [stenutz.eu]

- 9. 2-Amino-4-methylpyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-4-methylpyridine-d6

This guide provides a comprehensive technical overview of 2-Amino-4-methylpyridine-d6, a deuterated analog of 2-Amino-4-methylpyridine. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document delves into the compound's core characteristics, synthesis, and critical applications, with a focus on the scientific rationale behind its use.

Core Characteristics of this compound

This compound is a stable, isotopically labeled form of 2-Amino-4-methylpyridine where six hydrogen atoms have been replaced by deuterium. This seemingly subtle modification has profound implications for its use in analytical and metabolic studies, primarily due to the mass difference between hydrogen and deuterium.

Chemical Structure and Identification

The deuteration in this compound occurs at the methyl group and on the pyridine ring, as indicated by its IUPAC name: 3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine.[1] This specific placement of deuterium atoms provides a distinct mass signature without significantly altering the compound's chemical properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 916979-09-4 | [1][2] |

| Molecular Formula | C₆H₂D₆N₂ | [2][3] |

| Molecular Weight | 114.18 g/mol | [3] |

| IUPAC Name | 3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine | [1] |

| Appearance | Off-White Solid | [1] |

| Purity | Typically ≥98% (Isotopic Purity) | Varies by supplier |

| Solubility | Soluble in water, lower alcohols, chloroform, ethyl acetate, and DMF. | [4] |

| Melting Point | 96-99 °C (for non-deuterated) | [4] |

| Boiling Point | 230 °C (for non-deuterated) | [4] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of isotopically labeled compounds such as this compound requires specialized techniques to ensure high levels of deuterium incorporation at specific molecular positions. While multiple synthetic routes exist for the non-deuterated parent compound, the introduction of deuterium often involves either using deuterated starting materials or performing hydrogen-deuterium exchange reactions.

A plausible and efficient method for the synthesis of this compound involves a late-stage hydrogen-deuterium exchange on the readily available 2-Amino-4-methylpyridine. This approach is often more cost-effective than a full synthesis from deuterated precursors.

Experimental Protocol: Palladium-Catalyzed Hydrogen-Deuterium Exchange

This protocol is based on established methods for the deuteration of aromatic and heterocyclic compounds.

Step 1: Catalyst Activation Palladium on carbon (Pd/C) is a commonly used catalyst for H-D exchange reactions. The catalyst is typically activated by heating under a vacuum to remove any adsorbed water or gases.

Step 2: Reaction Setup In a sealed reaction vessel, 2-Amino-4-methylpyridine is dissolved in a deuterated solvent, typically deuterium oxide (D₂O). The activated Pd/C catalyst is then added to the solution.

Step 3: Deuterium Exchange The reaction mixture is heated to an elevated temperature (e.g., 150-200°C) for a prolonged period (24-48 hours). Under these conditions, the palladium catalyst facilitates the exchange of hydrogen atoms on the pyridine ring and the methyl group with deuterium atoms from the D₂O solvent. The high temperature provides the necessary activation energy for the C-H bond cleavage and C-D bond formation.

Step 4: Product Isolation and Purification After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The D₂O is then removed under reduced pressure. The resulting solid residue is purified, often by recrystallization or column chromatography, to yield pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is chosen for its high activity and selectivity in H-D exchange reactions involving aromatic systems.

-

Deuterium Source: D₂O is an inexpensive and readily available source of deuterium.

-

Temperature: High temperatures are necessary to overcome the kinetic barrier of C-H bond activation.

-

Purification: Purification is critical to remove any unreacted starting material and byproducts, ensuring high isotopic and chemical purity of the final product.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard in quantitative bioanalytical assays and as a tool in metabolic studies.

Internal Standard in Mass Spectrometry-Based Bioanalysis

In pharmacokinetic and drug metabolism studies, accurate quantification of drug candidates and their metabolites in biological matrices (e.g., plasma, urine) is essential. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for achieving accurate and precise quantification.[5]

The Rationale for Using a Deuterated Internal Standard:

-

Co-elution: The deuterated standard is chemically identical to the analyte (the non-deuterated compound) and therefore co-elutes during chromatographic separation.

-

Correction for Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate measurements. Since the deuterated standard experiences the same matrix effects as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.[5]

-

Improved Precision and Accuracy: The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to highly reliable data.[6]

Caption: Use of this compound as an internal standard.

Metabolic Profiling and Pharmacokinetic Studies

The non-deuterated parent compound, 2-Amino-4-methylpyridine, is a known potent inhibitor of inducible nitric oxide synthase (iNOS).[7] Deuterated analogs of drug candidates are often synthesized to investigate their metabolic fate. The deuterium substitution can alter the rate of metabolism at the deuterated site (the kinetic isotope effect), which can lead to a modified pharmacokinetic profile. By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can gain valuable insights into the metabolic pathways and the sites of metabolic attack.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): The most direct evidence for successful deuteration is the mass spectrum. The molecular ion peak for this compound will be shifted by +6 mass units compared to the non-deuterated compound (C₆H₈N₂, MW: 108.14 g/mol ).[3][4] The isotopic distribution pattern will also be distinct.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons on the methyl group and the pyridine ring at positions 3, 5, and 6, confirming the sites of deuteration.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their locations in the molecule.

-

¹³C NMR: The carbon signals for the deuterated positions will show coupling to deuterium (C-D coupling), which can be observed as multiplets.

-

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical and life sciences. Its primary application as an internal standard in bioanalytical assays ensures the generation of high-quality, reliable data for pharmacokinetic and drug metabolism studies. Furthermore, its use in metabolic profiling can provide crucial insights into the biotransformation of its non-deuterated counterpart. A thorough understanding of its synthesis and spectroscopic properties is essential for its effective and appropriate use in a research setting.

References

-

Chen, P., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

-

ChemWhat. This compound. [Link]

- Vogeser, M., & Seger, C. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

-

Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Wisdom Lib. Deuterated Internal Standard: Significance and symbolism. [Link]

-

Rudzki, P. J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 123-129. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine. [Link]

-

Turesky, R. J., et al. (2012). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 25(8), 1646–1657. [Link]

-

Lautie, M. F., & Leygue, N. (1991). Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 29(7), 813-822. [Link]

-

Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 118(6), 1451–1458. [Link]

- Google Patents. (2017). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

Sources

- 1. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]

- 3. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. texilajournal.com [texilajournal.com]

- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of 2-Amino-4-methylpyridine-d6: A Guide to Foundational Concepts and Analytical Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) represents a significant advancement in drug development, primarily aimed at enhancing metabolic stability and pharmacokinetic profiles. 2-Amino-4-methylpyridine is a key heterocyclic scaffold known for its biological activities, including the inhibition of inducible nitric oxide synthase (iNOS).[1][2] Its deuterated analogue, 2-Amino-4-methylpyridine-d6, leverages the kinetic isotope effect to modulate its therapeutic properties. However, the efficacy and safety of such deuterated compounds are inextricably linked to their isotopic purity. This guide provides a comprehensive framework for the analytical characterization of this compound, detailing the core principles and validated methodologies required to ensure its isotopic integrity. We will explore the critical distinction between isotopic enrichment and species abundance, and present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—the cornerstone techniques for this analysis.

The Imperative of Isotopic Purity in Deuterated Drug Development

Isotopic labeling, particularly with deuterium, is a powerful strategy to improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4] By replacing hydrogen atoms at sites of metabolic oxidation with heavier deuterium atoms, the C-D bond's greater strength can slow down metabolic processes, a phenomenon known as the "deuterium kinetic isotope effect." This can lead to increased drug exposure, reduced formation of reactive metabolites, and an improved safety profile.

However, the synthesis of a deuterated molecule is rarely perfect. It almost invariably results in a mixture of molecules with varying numbers of deuterium atoms, known as isotopologues (e.g., d6, d5, d4, etc.).[5] The precise distribution of these isotopologues is critical, as it defines the consistency, efficacy, and safety of the final drug product. Regulatory bodies like the FDA require a rigorous characterization of this distribution, making isotopic purity analysis a non-negotiable component of Chemistry, Manufacturing, and Controls (CMC).[5]

Core Concepts: Isotopic Enrichment vs. Species Abundance

To accurately characterize a deuterated compound, it is essential to distinguish between two fundamental terms:[5]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For instance, if a starting material has 99.5% D enrichment, it means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom.

-

Species Abundance: This refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition. For a d6 compound, the species abundance quantifies the percentage of molecules that are fully deuterated (d6), versus those with five deuterium atoms (d5), four (d4), and so on.

A high isotopic enrichment in the starting materials does not directly translate to an equally high species abundance of the desired fully deuterated product. The final distribution is a statistical outcome dependent on the enrichment at each of the six positions.

| Isotopic Enrichment at Each Site | d6 Species Abundance (%) | d5 Species Abundance (%) | d4 Species Abundance (%) |

| 99.0% | 94.15 | 5.70 | 0.14 |

| 99.5% | 97.04 | 2.93 | 0.03 |

| 99.8% | 98.81 | 1.19 | 0.01 |

| Calculations are based on a binomial probability distribution. |

Physicochemical Properties of the Parent Compound

Understanding the properties of the non-deuterated parent molecule, 2-Amino-4-methylpyridine, is foundational.

| Property | Value | Source(s) |

| CAS Number | 695-34-1 | [6] |

| Molecular Formula | C₆H₈N₂ | [7] |

| Molecular Weight | 108.14 g/mol | [7] |

| Melting Point | 96 - 101 °C | [8] |

| Boiling Point | 230 °C | [8] |

| Appearance | Colorless to light brown solid | [8] |

| Solubility | Freely soluble in water, lower alcohols, DMF |

Analytical Strategy: A Dual-Pillar Approach

A robust and self-validating assessment of isotopic purity relies on the synergistic use of orthogonal analytical techniques. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a comprehensive picture of both isotopic enrichment and isotopologue distribution.[9][10]

Method 1: Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the site-specific incorporation of deuterium and for quantifying isotopic enrichment.[11][12]

Expertise & Causality: Why ¹H-NMR is the Primary Tool

For a highly deuterated compound like this compound, the amount of residual, non-deuterated material is very small. Proton NMR (¹H-NMR) is exceptionally sensitive and precise for measuring these trace amounts of residual hydrogen.[5] By comparing the integral of the residual proton signals to the integral of a certified internal standard of known concentration, we can directly and accurately calculate the percentage of non-deuteration at each site, and by extension, the isotopic enrichment.

Experimental Protocol: ¹H-qNMR for Isotopic Enrichment

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Accurately weigh and add a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a proton signal in a clear region of the spectrum, away from any residual sample signals.

-

Add a deuterated solvent (e.g., DMSO-d6, Chloroform-d) that fully dissolves both the sample and the standard. Note: The choice of deuterated solvent is for locking and shimming; its own residual proton signals must not interfere with the analyte or standard peaks.[13]

-

-

Instrument Setup (400 MHz or higher):

-

Tune and shim the probe to achieve optimal resolution.

-

Determine the 90° pulse width.

-

Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of both the analyte and standard protons. This is essential for accurate quantification, ensuring all signals are fully relaxed before the next pulse. A typical d1 of 30-60 seconds is recommended for qNMR.

-

Set the number of scans (ns) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

-

-

Data Acquisition & Processing:

-

Acquire the spectrum.

-

Apply Fourier transform and perform phase and baseline correction meticulously.

-

Integrate the signal(s) from the internal standard and the residual proton signals from the this compound.

-

-

Calculation of Isotopic Enrichment:

-

Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (W_std / W_analyte) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

W = Weight

-

P = Purity of the standard

-

-

The calculated purity represents the amount of the hydrogen-containing species. The isotopic enrichment is then calculated as: Isotopic Enrichment (%D) = (1 - (Amount of residual ¹H / Total theoretical amount)) * 100

-

Method 2: High-Resolution Mass Spectrometry (HRMS)

While NMR excels at determining site-specific enrichment, HRMS is the definitive technique for profiling the distribution of isotopologues (species abundance).[14][15] It separates ions based on their precise mass-to-charge ratio (m/z), easily distinguishing between d6, d5, and other species.

Expertise & Causality: Why LC-HRMS is Essential

Coupling Liquid Chromatography (LC) with HRMS provides a dual analysis: the LC separates any chemical impurities from the main compound, while the HRMS provides a high-resolution mass spectrum of the purified peak.[9] This ensures that the measured isotopic profile belongs exclusively to the this compound and not to a co-eluting impurity. High resolution is critical to separate the isotopic peaks from potential isobaric interferences.

Experimental Protocol: UPLC-HRMS for Species Abundance

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.

-

-

Chromatographic Conditions (UPLC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable. For pyridine compounds, specialized columns designed for polar basics can also be effective.[16][17]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A fast gradient from 5% to 95% B over 3-5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometer Conditions (e.g., Q-TOF or Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Range: 50 - 250 m/z

-

Resolution: Set to >30,000 FWHM to ensure clear separation of isotopic peaks.

-

Calibration: Calibrate the instrument immediately before analysis using a certified calibration solution to ensure high mass accuracy.

-

Scan Mode: Full Scan MS (no fragmentation)

-

-

Data Acquisition & Processing:

-

Acquire the data.

-

Extract the chromatogram for the main analyte peak.

-

Generate the mass spectrum by averaging the scans across the chromatographic peak.

-

Identify the monoisotopic peak for each isotopologue (e.g., d0, d1, d2, d3, d4, d5, d6).

-

Integrate the area of each isotopic peak in the mass spectrum.

-

-

Calculation of Species Abundance:

-

Sum the intensities of all isotopologue peaks (d0 through d6).

-

Calculate the percentage of each species: % Abundance (dx) = (Intensity_of_dx_peak / Total_Intensity_of_all_peaks) * 100

-

Conclusion: Ensuring the "Deuterium Difference" is Controlled and Validated

The characterization of the isotopic purity of this compound is a critical exercise in analytical diligence, essential for advancing it as a viable drug candidate. A simple statement of "purity" is insufficient; a complete profile encompassing both site-specific isotopic enrichment and overall species abundance is required.[5] By employing a self-validating, orthogonal approach using quantitative NMR and high-resolution LC-MS, researchers and drug developers can generate the robust, reliable data necessary to meet stringent regulatory expectations.[9] This ensures that every batch is consistent and that the therapeutic benefits derived from the "deuterium difference" are both predictable and reproducible, ultimately safeguarding patient safety and ensuring product efficacy.

References

-

Roy, A., & Kumar, H. N. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(10), 1334-1342. [Link][9][10]

-

Alsante, K. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. CordenPharma. [Link][5]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link][14][15]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link][15]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. [Link][7]

-

Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link][10]

-

Shu, Y.-Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link][18][19]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link][11]

-

Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link][8]

-

Coste, A. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Twente. [Link][12]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link][13]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link][20]

-

European Commission. (2019). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. [Link][3]

-

Lennon, S. (n.d.). Modern Developments in Isotopic Labelling. ResearchGate. [Link][4]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link][16]

-

Moore, W. M., et al. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed. [Link][1]

-

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link][21]

-

ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link][17]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][22]

-

Moore, W. M., et al. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed Central. [Link][2]

Sources

- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Documents download module [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. isotope.com [isotope.com]

- 6. scbt.com [scbt.com]

- 7. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. synmr.in [synmr.in]

- 14. researchgate.net [researchgate.net]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. metsol.com [metsol.com]

- 21. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 22. helixchrom.com [helixchrom.com]

Commercial Availability and Application of 2-Amino-4-methylpyridine-d6: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Amino-4-methylpyridine-d6, focusing on its commercial availability and its critical role as an internal standard in quantitative mass spectrometry. This document will delve into the scientific principles underpinning the use of deuterated standards, offer a comparative analysis of commercially available sources, and provide a detailed, field-proven protocol for its application in bioanalytical workflows.

Introduction: The Imperative for Precision in Quantitative Analysis

In the realm of drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS data can be significantly influenced by several factors, including matrix effects, ionization suppression or enhancement, and variations in sample preparation and injection volume.

To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and highly recommended practice.[1] A SIL-IS is an analog of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound is the deuterated form of 2-Amino-4-methylpyridine, a molecule of interest in pharmaceutical research, notably as a potent inhibitor of inducible nitric oxide synthase (iNOS).[2][3] The deuterated analogue serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart.

The Role of Deuterated Internal Standards

The fundamental principle behind the use of a deuterated internal standard is its near-identical physicochemical properties to the analyte. This ensures that the SIL-IS and the analyte co-elute during chromatographic separation and experience the same degree of matrix effects and ionization response in the mass spectrometer.[1] By adding a known concentration of this compound to all samples, standards, and quality controls, any variations during the analytical process will affect both the analyte and the internal standard proportionally. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing the data and leading to more accurate and precise results.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers. When selecting a supplier, it is crucial to consider not only the cost and availability but also the isotopic and chemical purity of the compound, as these parameters directly impact the quality of the analytical data.

Key Suppliers and Product Specifications

Below is a comparative table of prominent suppliers of this compound (CAS No. 916979-09-4). It is important to note that while isotopic and chemical purity are critical, this information is typically provided on the Certificate of Analysis (CoA) which may need to be requested from the supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Notes |

| Santa Cruz Biotechnology, Inc. | 916979-09-4 | C₆H₂D₆N₂ | 114.18 | For Research Use Only. Refer to Certificate of Analysis for lot-specific data.[4] |

| Clinivex | 916979-09-4 | C₆H₂D₆N₂ | 114.18 | Reference standard for scientific research. |

| Pharmaffiliates | 916979-09-4 | C₆H₂D₆N₂ | 114.18 | High purity standard. |

| Alfa Chemistry | 916979-09-4 | C₆H₂D₆N₂ | 114.18 | For experimental/research use. |

| ChemWhat | 916979-09-4 | C₆H₂D₆N₂ | 114.178 | Research chemical. |

Note: Researchers should always obtain a lot-specific Certificate of Analysis from the supplier to verify the isotopic enrichment and chemical purity before use. High isotopic enrichment (typically >98%) is essential to prevent signal overlap with the analyte.

Application in a Bioanalytical Workflow: A Step-by-Step Protocol

The following protocol provides a detailed methodology for the quantification of 2-Amino-4-methylpyridine in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is a representative example and may require optimization based on the specific laboratory instrumentation and study requirements. The principles outlined are grounded in regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA).

Materials and Reagents

-

2-Amino-4-methylpyridine (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 2-Amino-4-methylpyridine and this compound and dissolve in methanol to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2-Amino-4-methylpyridine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the biological matrix to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development.

Sample Preparation: Solid Phase Extraction (SPE)

The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis. SPE is a robust method for this purpose.

-

Sample Spiking: To 100 µL of blank human plasma, add the appropriate volume of the 2-Amino-4-methylpyridine working standard solution to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound working solution to all samples, calibration standards, and QCs.

-

Protein Precipitation: Add 300 µL of acetonitrile to each sample, vortex, and centrifuge to precipitate proteins.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components.

-

Injection Volume: 5 µL.

-

MS/MS Transitions: The specific precursor-to-product ion transitions for both 2-Amino-4-methylpyridine and this compound should be determined by direct infusion and optimized for maximum intensity.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines. Key validation parameters include:

-

Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels over several days.

-

Calibration Curve: Evaluate the linearity, range, and goodness of fit of the calibration curve.

-

Recovery: The efficiency of the extraction process for the analyte and internal standard.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Visualizing the Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 2-Amino-4-methylpyridine using its deuterated internal standard.

Caption: Bioanalytical workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is a readily available and indispensable tool for researchers requiring accurate and precise quantification of its non-deuterated analog in complex biological matrices. By serving as a robust internal standard in LC-MS/MS assays, it enables the generation of high-quality data essential for informed decision-making in drug development and other scientific disciplines. The selection of a high-purity standard from a reputable supplier and the implementation of a validated bioanalytical method are critical for achieving reliable and reproducible results.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

- Kema, I. J., de Vries, E. G., & Schellens, J. H. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.